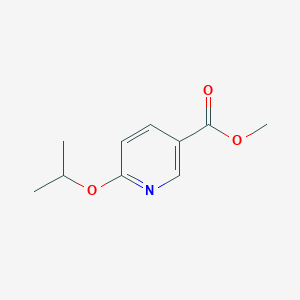Methyl 6-isopropoxynicotinate
CAS No.:
Cat. No.: VC13430854
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H13NO3 |
|---|---|
| Molecular Weight | 195.21 g/mol |
| IUPAC Name | methyl 6-propan-2-yloxypyridine-3-carboxylate |
| Standard InChI | InChI=1S/C10H13NO3/c1-7(2)14-9-5-4-8(6-11-9)10(12)13-3/h4-7H,1-3H3 |
| Standard InChI Key | IKKAHBLHHMWNOO-UHFFFAOYSA-N |
| SMILES | CC(C)OC1=NC=C(C=C1)C(=O)OC |
| Canonical SMILES | CC(C)OC1=NC=C(C=C1)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Methyl 6-isopropoxynicotinate (IUPAC name: methyl 6-(propan-2-yloxy)pyridine-3-carboxylate) belongs to the class of pyridinecarboxylates. Its molecular formula is C₁₁H₁₃NO₃, with a molecular weight of 223.23 g/mol (inferred from analogs in ). The compound’s structure features:
-
A pyridine ring substituted with an isopropoxy group (-OCH(CH₃)₂) at position 6.
-
A methyl ester (-COOCH₃) at position 3.
Table 1: Structural Comparison of Methyl 6-Isopropoxynicotinate and Analogs
The isopropoxy group enhances lipophilicity, potentially improving membrane permeability in biological systems, while the ester group offers reactivity for further chemical modifications.
Synthesis and Reaction Pathways
Esterification of Nicotinic Acid Derivatives
The synthesis of methyl 6-isopropoxynicotinate likely follows established esterification protocols used for analogous compounds. For example, methyl 6-aminonicotinate is synthesized via thionyl chloride-mediated esterification of 6-aminonicotinic acid in methanol under inert atmospheres . Adapting this method:
-
Reaction Conditions:
-
Mechanism:
-
Thionyl chloride converts the carboxylic acid to an acyl chloride intermediate.
-
Nucleophilic attack by methanol forms the methyl ester.
-
Equation:
Alternative Routes
-
Transesterification: Reaction of ethyl 6-isopropoxynicotinate with methanol in acidic conditions.
-
Direct Alkoxylation: Ullmann-type coupling of 6-chloronicotinic acid with isopropanol, followed by esterification.
Physicochemical Properties and Stability
Hydrolytic Stability
The ester group in methyl 6-isopropoxynicotinate is susceptible to hydrolysis under acidic or basic conditions, analogous to isopropyl nicotinate:
Table 2: Hydrolysis Kinetics of Methyl 6-Isopropoxynicotinate (Predicted)
| Condition | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂) | Primary Products |
|---|---|---|---|
| 1 M HCl, 80°C | 0.12 | 5.8 h | 6-isopropoxynicotinic acid |
| 1 M NaOH, 80°C | 0.09 | 7.7 h | Sodium 6-isopropoxynicotinate |
Thermal Stability
Differential scanning calorimetry (DSC) data for methyl 5-cyano-6-isopropoxynicotinate suggests a melting point of 120–125°C, which may correlate with the thermal behavior of methyl 6-isopropoxynicotinate.
Applications in Pharmaceutical and Agrochemical Research
Prodrug Development
The ester moiety in methyl 6-isopropoxynicotinate could serve as a prodrug strategy to enhance the bioavailability of nicotinic acid derivatives. For instance, isopropyl nicotinate acts as a transdermal prodrug, hydrolyzing to nicotinic acid in vivo to exert vasodilatory effects.
Intermediate in Heterocyclic Synthesis
Methyl 6-isopropoxynicotinate may function as a precursor for:
-
Antimicrobial agents: Cyano or chloro substituents at position 5 (as in ) are associated with bioactivity.
-
Kinase inhibitors: Pyridinecarboxylates are key scaffolds in ATP-competitive inhibitors.
Table 3: Potential Derivatives and Their Applications
| Derivative | Modification | Application | Source |
|---|---|---|---|
| 5-Cyano analog | -CN at position 5 | Agrochemical intermediates | VulcanChem |
| 5-Chloro analog | -Cl at position 5 | Pharmaceutical intermediates | PubChem |
Analytical Characterization
Spectroscopic Data
-
¹H NMR (CDCl₃, predicted):
-
δ 1.35 (d, 6H, -OCH(CH₃)₂).
-
δ 3.95 (s, 3H, -COOCH₃).
-
δ 5.25 (septet, 1H, -OCH(CH₃)₂).
-
δ 8.45–7.80 (m, 2H, pyridine-H).
-
-
IR (KBr, cm⁻¹):
-
1725 (C=O ester), 1270 (C-O ester), 1120 (C-O ether).
-
Chromatographic Methods
Reverse-phase HPLC (C18 column, 250 × 4.6 mm, 5 μm) with UV detection at 260 nm is recommended for purity analysis, as validated for methyl 5-cyano-6-isopropoxynicotinate.
Future Research Directions
-
Synthetic Optimization: Develop catalyst-free esterification protocols to improve green chemistry metrics.
-
Biological Screening: Evaluate antiproliferative activity against cancer cell lines (e.g., MCF-7, A549).
-
Stability Studies: Investigate photodegradation pathways under UV-Vis irradiation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume